1-(3-Azetidinyl)pyrazole-4-boronic Acid Pinacol Ester Trifluoroacetate

Description

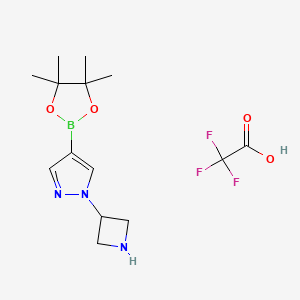

1-(3-Azetidinyl)pyrazole-4-boronic Acid Pinacol Ester Trifluoroacetate is a boronic ester derivative featuring a pyrazole core substituted at the 1-position with a 3-azetidinyl group and at the 4-position with a pinacol boronate moiety. The trifluoroacetate (TFA) counterion enhances solubility in polar solvents, making it advantageous for use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and materials science.

Properties

Molecular Formula |

C14H21BF3N3O4 |

|---|---|

Molecular Weight |

363.14 g/mol |

IUPAC Name |

1-(azetidin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C12H20BN3O2.C2HF3O2/c1-11(2)12(3,4)18-13(17-11)9-5-15-16(8-9)10-6-14-7-10;3-2(4,5)1(6)7/h5,8,10,14H,6-7H2,1-4H3;(H,6,7) |

InChI Key |

SSLSEGPXVYAFBG-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CNC3.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Method Based on Halogenated Pyrazole and Palladium-Catalyzed Borylation

This method involves the synthesis of 1-Boc-4-halogenopyrazole (where the halogen is bromine or iodine), followed by palladium-catalyzed borylation with pinacol diboron under basic conditions, and final deprotection to yield the pyrazole-4-boronic acid pinacol ester.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Halogenation | 1-Boc-pyrazole reacted with iodine or bromine source | Produces 1-Boc-4-halopyrazole |

| Borylation | Pinacol diboron, Pd(dppf)Cl₂ catalyst, potassium acetate or other weak alkali salt, solvent (EtOH, IPA, dioxane, etc.), 25-110 °C, 16 h reflux under N₂ | Molar ratio: 1 (pyrazole): 0.01 (catalyst): 1 (diboron): 0.5 mol/L base concentration |

| Deprotection & Purification | Heating 140-180 °C to melt and remove Boc group, precipitation with petroleum ether, filtration, drying | Yields pure pyrazole-4-boronic acid pinacol ester with ~80% yield |

| Example | Starting Halogenated Pyrazole | Yield of 1-Boc-4-pyrazole boronic acid pinacol ester (%) | Yield of final pyrazole-4-boronic acid pinacol ester (%) |

|---|---|---|---|

| 1 | 1-Boc-4-bromopyrazole | 82.3 | 80.2 |

| 2 | 1-Boc-4-iodopyrazole | 85.7 | - |

Spectroscopic Data:

^1H NMR (400 MHz, CDCl₃) δ: 1.33 (12H, s, pinacol methyls), 1.65 (9H, s, Boc tert-butyl), 7.93 (1H, s), 8.39 (1H, s).

This method is noted for its simplicity, ease of purification, scalability, and relatively high yield, making it suitable for industrial application.

Multi-step Synthesis from Malonaldehyde via Protective Bromination and Cyclization

An alternative approach involves constructing the pyrazole ring from malonaldehyde through a sequence of protection, bromination, methyl mercaptan substitution, cyclization, and finally borylation.

Stepwise Summary:

| Step No. | Description | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Protection and water-splitting reaction | Ethylene glycol, p-toluenesulfonic acid, toluene, 110 °C, 6 h | Protected intermediate |

| 2 | Bromination | N-Bromosuccinimide (NBS), benzoyl peroxide, chloroform, 40-70 °C, 8 h | Brominated intermediate (Intermediate I) |

| 3 | Methyl mercaptan substitution | Sodium methyl mercaptide, solvent, 30-80 °C | Intermediate II |

| 4 | Cyclization | Cyclization reagent, solvent, 20-70 °C | Intermediate III |

| 5 | Borylation | Diamyl diboron, Pd(PPh₃)Cl₂ catalyst, alkali (NaOAc, Et₃N), 50-90 °C | Final 4-pyrazole boronic acid pinacol ester |

- Short reaction steps

- Reduced waste generation

- Cost-effective with high yield and good product quality

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination (Step 2) | NBS, benzoyl peroxide, 40-50 °C, 8 h | 81.1 | Intermediate I obtained as orange viscous liquid |

| Overall process | Multi-step as above | High yield | Suitable for large-scale synthesis |

This method is more complex but allows for the synthesis of various substituted pyrazole boronic esters.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1-Boc-4-halopyrazole (Br or I) | Pinacol diboron, Pd(dppf)Cl₂, potassium acetate | 25-110 °C, 16 h reflux | 80-85 | Simple, scalable, easy purification |

| 2 | Malonaldehyde | NBS, benzoyl peroxide, sodium methyl mercaptide, Pd(PPh₃)Cl₂ | Multi-step, 30-110 °C | High | Multi-step, cost-effective, high purity |

| 3 | Pyrazole | Iodine, hydrogen peroxide, alkyl halides, Pd catalyst | Stepwise iodination, alkylation, borylation | Moderate | Useful for 1-alkyl derivatives, adaptable for azetidinyl |

Chemical Reactions Analysis

1-(3-Azetidinyl)pyrazole-4-boronic Acid Pinacol Ester Trifluoroacetate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acids.

Reduction: It can be reduced to form boronic esters.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

1-(3-Azetidinyl)pyrazole-4-boronic Acid Pinacol Ester Trifluoroacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Azetidinyl)pyrazole-4-boronic Acid Pinacol Ester Trifluoroacetate primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. In these reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide substrate, which participate in the formation of the biaryl product .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : Likely derived from analogs (e.g., C₁₄H₂₁BF₃N₃O₅, assuming TFA counterion).

- Solubility : Improved aqueous/organic solubility due to TFA salt form compared to neutral boronic esters.

- Reactivity : The boronic ester group facilitates palladium-catalyzed couplings, while the azetidine substituent modulates electronic and steric properties.

Structural Analogues with Heterocyclic Substituents

Key Insights :

- Steric Profile : The compact azetidine ring reduces steric hindrance relative to tetrahydropyran (THP), enhancing compatibility with bulky coupling partners .

- Biological Relevance : Azetidine’s rigidity and hydrogen-bonding capacity make it superior in drug design compared to oxetane or THP derivatives .

Functional Group Variations on Pyrazole

Key Insights :

- Reactivity Modulation : Electron-withdrawing groups (e.g., CF₃) deactivate the boronic acid, whereas azetidine’s nitrogen maintains moderate reactivity .

- Synthetic Utility : Methylsulfonyl derivatives are preferred for sequential functionalization, while azetidine-containing analogs are tailored for direct coupling .

Physicochemical and Commercial Comparison

Key Insights :

Biological Activity

1-(3-Azetidinyl)pyrazole-4-boronic acid pinacol ester trifluoroacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a boronic acid moiety, which is crucial for its reactivity and biological interactions. Its molecular formula is C₁₀H₁₄B F₃N₂O₂, with a molecular weight of approximately 238.03 g/mol. The presence of the trifluoroacetate group enhances its solubility and stability, making it suitable for various biological assays.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄B F₃N₂O₂ |

| Molecular Weight | 238.03 g/mol |

| IUPAC Name | 1-(3-Azetidinyl)-4-boronic acid pinacol ester trifluoroacetate |

| CAS Number | 1218790-40-9 |

The biological activity of 1-(3-Azetidinyl)pyrazole-4-boronic acid pinacol ester trifluoroacetate can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The boronic acid moiety can form reversible covalent bonds with serine or cysteine residues in enzymes, inhibiting their activity. This mechanism is particularly significant in targeting proteases and kinases involved in cancer progression.

- Cell Signaling Modulation : The compound may interfere with signaling pathways by acting as a competitive inhibitor for ATP-binding sites on kinases, thereby influencing cellular proliferation and survival pathways.

Therapeutic Applications

Research has indicated several therapeutic applications for this compound:

- Cancer Therapy : Studies have shown that derivatives of pyrazole boronic acids exhibit promising anti-cancer properties by inhibiting key kinases such as Aurora Kinase and Janus Kinase (JAK). These targets are crucial in various malignancies, including leukemia and solid tumors.

- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can modulate inflammatory responses by inhibiting the activity of cyclooxygenases (COXs) and lipoxygenases (LOXs), which are involved in the synthesis of pro-inflammatory mediators.

Case Studies

- Inhibition of Aurora Kinase : A study demonstrated that pyrazole boronic acid derivatives effectively inhibited Aurora A and B kinases, leading to reduced cell viability in cancer cell lines. The IC50 values were reported in the low micromolar range, indicating potent activity against these targets .

- Anti-inflammatory Activity : In a model of acute inflammation, compounds similar to 1-(3-Azetidinyl)pyrazole-4-boronic acid pinacol ester were shown to significantly reduce edema formation and inflammatory cytokine levels, suggesting potential for treating inflammatory diseases .

- Mechanistic Studies : Further investigations into the mechanism revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting their dual role as both kinase inhibitors and pro-apoptotic agents .

Q & A

Q. What are common synthetic routes for preparing 1-(3-Azetidinyl)pyrazole-4-boronic Acid Pinacol Ester Trifluoroacetate?

The synthesis typically involves palladium-catalyzed cross-coupling reactions to introduce the boronic ester group. A general approach includes:

- Step 1 : Formation of the pyrazole-azetidine core via nucleophilic substitution or cyclization.

- Step 2 : Boronylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd catalysts (e.g., PdCl₂(dppf)) under inert conditions .

- Step 3 : Trifluoroacetate salt formation via acid-base reaction.

Key Considerations : - Use anhydrous solvents (e.g., THF, DMF) to prevent boronic ester hydrolysis.

- Monitor reaction progress via TLC or LC-MS for intermediates .

Q. How is the compound purified after synthesis?

Purification methods include:

- Liquid-liquid extraction with dichloromethane/water to remove polar impurities .

- Column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediate isolation.

- Recrystallization from ethanol or acetonitrile for final product refinement.

Note : Boronic esters are sensitive to moisture; use anhydrous Na₂SO₄ or MgSO₄ during drying .

Q. What analytical techniques are used to characterize this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms the pyrazole, azetidine, and pinacol ester moieties. ¹¹B NMR verifies boron coordination .

- Mass Spectrometry (HRMS or ESI-MS) : Validates molecular weight and trifluoroacetate adduct formation.

- HPLC : Assesses purity (>97% by GC or LC) .

Advanced Questions

Q. How can researchers address instability of the boronic ester group during storage?

- Storage Conditions :

- Stabilization Strategies :

Q. What challenges arise in Suzuki-Miyaura coupling reactions with this compound, and how are they resolved?

Challenges :

- Competitive Protodeboronation : The electron-rich pyrazole may destabilize the boronic ester.

- Steric Hindrance : The azetidine group reduces coupling efficiency.

Solutions : - Optimize catalyst systems (e.g., Pd(OAc)₂ with SPhos ligand) to enhance reactivity .

- Use microwave-assisted synthesis to reduce reaction time and improve yields .

- Conduct kinetic studies to identify optimal temperature and base (e.g., K₂CO₃ vs. CsF) .

Q. How is regioselectivity ensured during functionalization of the pyrazole ring?

- Directing Groups : Introduce temporary protecting groups (e.g., THP) to steer boronation to the 4-position .

- Computational Modeling : DFT calculations predict electronic effects on substitution patterns .

- Experimental Screening : Test multiple coupling conditions (e.g., solvent polarity, catalyst loading) to favor desired regiochemistry .

Application-Oriented Questions

Q. What role does this compound play in medicinal chemistry research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.